molecular formula C29H26N2O5 B12014263 2-Ethoxy-4-(2-(1-naphthylacetyl)carbohydrazonoyl)phenyl 4-methoxybenzoate CAS No. 769143-00-2

2-Ethoxy-4-(2-(1-naphthylacetyl)carbohydrazonoyl)phenyl 4-methoxybenzoate

Cat. No.: B12014263
CAS No.: 769143-00-2
M. Wt: 482.5 g/mol
InChI Key: AUIVOVSXTIBMRG-NDZAJKAJSA-N
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Description

2-Ethoxy-4-(2-(1-naphthylacetyl)carbohydrazonoyl)phenyl 4-methoxybenzoate is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a combination of aromatic rings, ethoxy, and methoxy groups, which contribute to its distinct chemical behavior and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxy-4-(2-(1-naphthylacetyl)carbohydrazonoyl)phenyl 4-methoxybenzoate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Hydrazone Intermediate: The initial step involves the reaction of 1-naphthylacetic acid with hydrazine hydrate to form the corresponding hydrazone.

    Acylation Reaction: The hydrazone is then acylated using 2-ethoxy-4-formylphenyl 4-methoxybenzoate under acidic or basic conditions to yield the final product.

The reaction conditions often require careful control of temperature, pH, and solvent choice to ensure high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-4-(2-(1-naphthylacetyl)carbohydrazonoyl)phenyl 4-methoxybenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using reagents such as sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-Ethoxy-4-(2-(1-naphthylacetyl)carbohydrazonoyl)phenyl 4-methoxybenzoate has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 2-Ethoxy-4-(2-(1-naphthylacetyl)carbohydrazonoyl)phenyl 4-methoxybenzoate exerts its effects involves interactions with specific molecular targets and pathways. For instance, its antioxidant activity may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound’s structure allows it to interact with various enzymes and receptors, modulating their activity and leading to desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Ethoxy-4-(2-(1-naphthyloxy)acetyl)carbohydrazonoyl)phenyl 4-methoxybenzoate
  • 2-Ethoxy-4-(2-(1-naphthylacetyl)carbohydrazonoyl)phenyl 4-propoxybenzoate

Uniqueness

Compared to similar compounds, 2-Ethoxy-4-(2-(1-naphthylacetyl)carbohydrazonoyl)phenyl 4-methoxybenzoate stands out due to its specific combination of functional groups, which confer unique reactivity and potential applications. Its distinct structural features make it a valuable compound for research and industrial purposes.

Properties

CAS No.

769143-00-2

Molecular Formula

C29H26N2O5

Molecular Weight

482.5 g/mol

IUPAC Name

[2-ethoxy-4-[(E)-[(2-naphthalen-1-ylacetyl)hydrazinylidene]methyl]phenyl] 4-methoxybenzoate

InChI

InChI=1S/C29H26N2O5/c1-3-35-27-17-20(11-16-26(27)36-29(33)22-12-14-24(34-2)15-13-22)19-30-31-28(32)18-23-9-6-8-21-7-4-5-10-25(21)23/h4-17,19H,3,18H2,1-2H3,(H,31,32)/b30-19+

InChI Key

AUIVOVSXTIBMRG-NDZAJKAJSA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=N/NC(=O)CC2=CC=CC3=CC=CC=C32)OC(=O)C4=CC=C(C=C4)OC

Canonical SMILES

CCOC1=C(C=CC(=C1)C=NNC(=O)CC2=CC=CC3=CC=CC=C32)OC(=O)C4=CC=C(C=C4)OC

Origin of Product

United States

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